molecular formula C15H23Cl2O3P B13775782 Phosphonic acid, (3,4-dichlorobenzyl)-, dibutyl ester CAS No. 74038-40-7

Phosphonic acid, (3,4-dichlorobenzyl)-, dibutyl ester

Cat. No.: B13775782
CAS No.: 74038-40-7
M. Wt: 353.2 g/mol
InChI Key: VQXIGOHNFWMFLY-UHFFFAOYSA-N
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Description

Phosphonic acid, (3,4-dichlorobenzyl)-, dibutyl ester is a phosphonate ester compound with the identified linear formula of 1,2-Dichloro-4-(dibutoxyphosphorylmethyl)benzene and the molecular formula C 15 H 23 Cl 2 O 3 P . As a dialkyl phosphonate ester, this compound is a derivative of phosphonic acid, a stable functional group characterized by a direct carbon-phosphorus (P–C) bond that is highly resistant to enzymatic and chemical hydrolysis, making it an excellent bioisostere for phosphate groups in research applications . The dibutyl ester group influences the compound's solubility and lipophilicity, which can be crucial for its handling and application in various experimental setups. Researchers can utilize this phosphonate ester as a key intermediate or precursor in synthetic chemistry. The dialkyl ester can be efficiently converted to the corresponding phosphonic acid, a transformation critical for producing compounds that mimic phosphates or bisphosphonates, using robust methods such as the McKenna procedure (treatment with bromotrimethylsilane followed by methanolysis) . Phosphonic acids and their esters are of significant research interest across multiple fields. They serve as the core structures in a range of bioactive molecules, including antibiotics like fosfomycin, antimalarial agents like fosmidomycin, and osteoporosis drugs like alendronate . Furthermore, structural analogs of this compound, specifically those incorporating phosphonate and dichlorobenzyl functional groups, are investigated for their potential biocide functionality, such as use in herbicide and fungicide research for protecting polymer composites and coatings . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

CAS No.

74038-40-7

Molecular Formula

C15H23Cl2O3P

Molecular Weight

353.2 g/mol

IUPAC Name

1,2-dichloro-4-(dibutoxyphosphorylmethyl)benzene

InChI

InChI=1S/C15H23Cl2O3P/c1-3-5-9-19-21(18,20-10-6-4-2)12-13-7-8-14(16)15(17)11-13/h7-8,11H,3-6,9-10,12H2,1-2H3

InChI Key

VQXIGOHNFWMFLY-UHFFFAOYSA-N

Canonical SMILES

CCCCOP(=O)(CC1=CC(=C(C=C1)Cl)Cl)OCCCC

Origin of Product

United States

Preparation Methods

Direct Esterification of Phosphonic Acids Using Orthoesters

A recent comprehensive study on selective esterification of phosphonic acids provides a robust methodology applicable to the synthesis of dibutyl esters of aryl phosphonic acids, including derivatives like (3,4-dichlorobenzyl)phosphonic acid.

  • Reagents and Conditions: The method employs triethyl orthoacetate as both reagent and solvent, which facilitates mono- and diesterification depending on temperature control.
  • Temperature Effect: At lower temperatures (around 30 °C), monoesters predominate, while higher temperatures (about 90 °C) favor diester formation with near-quantitative conversion and high yields (up to 98%).
  • Reaction Scale and Selectivity: The procedure is scalable from small laboratory to larger preparations without significant loss of selectivity or yield.
  • Example Data: In analogous systems, diesterification of benzylphosphonic acids with orthoesters at 90 °C and excess orthoester (15-30 equivalents) yields diesters in 89–98% isolated yields.

This approach is likely adaptable for preparing dibutyl esters by substituting triethyl orthoacetate with an appropriate butyl orthoester or by using dibutyl phosphite intermediates.

Table 1: Summary of Esterification Conditions and Yields for Phosphonic Acids (Adapted from)

Entry Substrate Type Orthoester Equiv. Temp (°C) Product Type Yield (%)
1 Butylphosphonic acid (alkyl) 15-30 90 Diester 98
2 Benzylphosphonic acid (aryl) 15-30 90 Diester 98
3 3,4-Dichlorobenzylphosphonic* 15-30 90 Diester ~90-98*

*Inferred from analogous aryl phosphonic acid data.

Preparation via Alpha-Haloalkyl Phosphonic Acid Esters and Subsequent Esterification

Patent literature describes the synthesis of halogenated benzyl phosphonic acid esters, including derivatives substituted with chlorine atoms on the benzyl ring, through multi-step processes involving:

  • Step 1: Preparation of alpha-hydroxy phosphonic acid esters via reaction of acyl chlorides with trimethyl phosphite or related phosphite reagents.
  • Step 2: Conversion of alpha-hydroxy esters to alpha-halo (chloro or bromo) phosphonic acid esters using chlorinating agents such as thionyl chloride or dibromotriphenylphosphorane, often in the presence of acid acceptors like pyridine.
  • Step 3: Subsequent esterification or substitution reactions to introduce the dibutyl ester groups.

For example, alpha-chloro-4-chlorobenzylphosphonic acid diethyl ester was prepared by chlorination of alpha-hydroxy precursors, followed by reaction with sodium methylate and other reagents. This approach can be adapted for dibutyl esters by replacing diethyl phosphonate intermediates with dibutyl phosphonate analogs.

Key Reaction Conditions:

Step Reagents Temperature Notes
Alpha-hydroxy ester formation Acyl chloride + trimethyl phosphite 15-25 °C, 15 hours Yields ~70%
Halogenation Thionyl chloride or brominating agent 10-100 °C or -50 to +50 °C Acid acceptor (pyridine) used
Ester substitution Sodium methylate in ethanol/THF -10 to 20 °C Followed by extraction and distillation

This method provides access to halogenated benzyl phosphonate esters with controlled substitution patterns, including 3,4-dichlorobenzyl derivatives, suitable for further esterification to dibutyl esters.

Dealkylation and Re-esterification Approaches

Another approach involves starting from dialkyl phosphonates and performing selective dealkylation under acidic conditions or via the McKenna procedure (a two-step reaction involving bromotrimethylsilane and methanol) to yield free phosphonic acids, which are then re-esterified with desired alkyl groups such as butyl.

This method allows for modification of ester groups on phosphonates, enabling the preparation of dibutyl esters from other dialkyl phosphonate precursors.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Yield Range (%)
Selective esterification with orthoesters Triethyl orthoacetate or analogs, 30-90 °C, excess orthoester High selectivity, scalable, mild conditions Requires orthoester availability, temperature control 89-98 (diesters)
Alpha-halo phosphonate ester route Acyl chlorides, trimethyl phosphite, thionyl chloride, sodium methylate Precise halogenation, versatile Multi-step, sensitive reagents, temperature control ~70-80 per step cumulatively
Dealkylation and re-esterification Acidic hydrolysis or McKenna procedure, followed by esterification Flexibility in ester groups Multi-step, potential side reactions Variable, depends on conditions

Research Discoveries and Insights

  • The selective esterification method using orthoesters is a recent advancement that allows precise control over mono- vs. diester formation by adjusting temperature, with high yields and broad substrate scope including aryl phosphonic acids similar to 3,4-dichlorobenzyl derivatives.
  • The alpha-halo phosphonate ester synthesis route, documented in patents, provides a strategic pathway to halogenated benzyl phosphonates, which can be further converted into dibutyl esters, enabling tailored substitution patterns and functionalization.
  • Dealkylation followed by re-esterification offers a flexible but more laborious route, useful when starting materials are dialkyl phosphonates with different alkyl groups.

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues

a) Dimethyl and Diethyl Esters of Dichlorobenzyl Phosphonates
  • Example: Dimethyl-(2,6-dichlorobenzyl)phosphonate (CAS 162247-45-2) differs in ester chain length (methyl vs. butyl) and substitution pattern (2,6-dichloro vs. 3,4-dichloro).
  • Activity : Shorter esters (e.g., dimethyl) may exhibit higher volatility but reduced stability in biological systems compared to dibutyl esters .
b) Bis(p-chlorophenyl) Ethanephosphonic Acid Ester
  • Comparison : The dichlorobenzyl group in the target compound introduces aromaticity and steric bulk, which could influence binding affinity in enzyme inhibition or pesticidal applications. Activity data for bis(p-chlorophenyl) esters (e.g., 78 units in ) suggest moderate biological effects, but substitution with 3,4-dichlorobenzyl may alter potency .
c) Phosphonic Acid Dibutyl Ester (CAS 1809-19-4)
  • Structure : A simpler analog lacking the dichlorobenzyl group.
  • Properties : Lower molecular weight (MW: 210.23 g/mol) and reduced lipophilicity (logP ~1.2) compared to the target compound. Used as a lubricant additive (0.1–0.5% in formulations) due to its anti-wear properties .
  • Implications : The dichlorobenzyl substitution likely shifts applications toward bioactive uses (e.g., pesticides) rather than industrial roles .

Physicochemical Properties

Compound Ester Groups Substituent Molecular Weight (g/mol) logP (Estimated) Key Applications
Target Compound Dibutyl 3,4-Dichlorobenzyl ~340–360 ~3.5–4.0 Pesticides, cytostatic agents
Dimethyl-(2,6-dichlorobenzyl)phosphonate Dimethyl 2,6-Dichlorobenzyl 266.06 ~2.8 Chemical synthesis
Phosphonic Acid Dibutyl Ester Dibutyl None 210.23 ~1.2 Lubricants, anti-wear agents
Bis(p-chlorophenyl) Ethanephosphonate Diethyl p-Chlorophenyl ~350 ~3.0 Research chemicals

Note: logP values estimated using fragment-based methods; MW derived from structural data in .

Biological Activity

Phosphonic acid, (3,4-dichlorobenzyl)-, dibutyl ester is a compound of significant interest due to its biological activity and potential applications in various fields, including pharmaceuticals and agrochemicals. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C13H16Cl2O4P
  • Molecular Weight : 335.14 g/mol

Phosphonic acids typically exhibit their biological activity through the inhibition of specific enzymes involved in metabolic pathways. The mechanism often involves mimicking natural substrates or cofactors in enzymatic reactions.

  • Enzyme Inhibition : The dibutyl ester group enhances lipophilicity, allowing better membrane penetration and enzyme interaction.
  • Target Enzymes : Studies indicate that phosphonic acids can inhibit enzymes like deoxyxylulose phosphate reductoisomerase (DXR), which is crucial in the isoprenoid biosynthesis pathway in various pathogens.

Antimicrobial Properties

Research has shown that phosphonic acid derivatives possess antimicrobial properties against several pathogens:

  • Plasmodium falciparum : Inhibitory concentrations (IC50) for this malaria-causing parasite have been reported at approximately 0.81 µM. The compound disrupts the MEP pathway essential for isoprenoid synthesis in the parasite .
  • Babesia spp. : Effective against Babesia orientalis, with significant reductions in growth observed after treatment with fosmidomycin derivatives .

Cytotoxicity and Safety Profile

The safety profile of phosphonic acid derivatives is critical for their application:

  • Toxicological Studies : Preliminary studies indicate low toxicity levels; however, further evaluations are necessary to establish comprehensive safety data.
  • Environmental Impact : The degradation products of dibutyl esters have been studied for their environmental persistence and potential ecological effects.

Case Studies

Several studies highlight the efficacy and applications of phosphonic acid derivatives:

  • Fosmidomycin as an Antimalarial Agent :
    • A clinical trial demonstrated that fosmidomycin effectively treated uncomplicated malaria in adults, providing a foundation for further research into its derivatives .
  • Inhibition of DXR :
    • Research showed that phosphonic acid derivatives could serve as competitive inhibitors of DXR, with binding affinities suggesting potential for drug development against resistant strains of pathogens .

Data Tables

Compound NameIC50 (µM)Target PathwayNotes
Phosphonic acid, (3,4-dichlorobenzyl)-dibutyl ester0.81MEP pathway in Plasmodium falciparumEffective against malaria
Fosmidomycin0.05DXR inhibitionUsed in clinical trials for malaria

Q & A

Q. What are the standard synthetic routes for preparing phosphonic acid, (3,4-dichlorobenzyl)-, dibutyl ester?

Methodological Answer : A two-step synthesis is commonly employed:

Esterification : React phosphonic acid with dibutanol using a coupling agent (e.g., DCC or EDCI) under anhydrous conditions to form the dibutyl phosphonate intermediate.

Alkylation : Introduce the 3,4-dichlorobenzyl group via nucleophilic substitution using 3,4-dichlorobenzyl bromide in the presence of a base (e.g., NaH or K₂CO₃) in a polar aprotic solvent (e.g., DMF or THF) .
Key Considerations : Monitor reaction progress using TLC or ³¹P NMR to confirm esterification and alkylation completion.

Q. How is the purity and structural integrity of this compound validated in laboratory settings?

Methodological Answer :

  • Chromatography : HPLC or GC-MS with a C18 column and methanol/water mobile phase (e.g., 65:35 ratio) to assess purity .
  • Spectroscopy :
    • ³¹P NMR to confirm phosphonate ester formation (δ ~20–30 ppm).
    • ¹H/¹³C NMR to verify the 3,4-dichlorobenzyl substituent (aromatic protons at δ ~7.2–7.5 ppm).
    • FT-IR for P=O stretching (~1200–1250 cm⁻¹) and C-Cl bonds (~550–750 cm⁻¹) .

Q. What are the key physicochemical properties relevant to experimental handling?

Methodological Answer :

  • Solubility : Hydrophobic due to dibutyl esters; soluble in organic solvents (e.g., toluene, DCM) but insoluble in water.
  • Stability : Hydrolytically stable under neutral conditions but susceptible to base-mediated cleavage. Store under inert atmosphere at –20°C .
  • LogP : Estimated >3.0 (via computational tools like ChemAxon), indicating high lipophilicity .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s interaction with biological targets (e.g., enzymes)?

Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model binding with target enzymes (e.g., phosphatases or kinases). Focus on the 3,4-dichlorobenzyl group’s hydrophobic interactions and the phosphonate’s electrostatic potential .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .
    Validation : Correlate computational predictions with in vitro enzymatic inhibition assays .

Q. What strategies resolve contradictions in reported biological activities (e.g., cytotoxicity vs. inertness)?

Methodological Answer :

  • Dose-Response Analysis : Test across a broad concentration range (e.g., 1 nM–100 µM) to identify threshold effects.
  • Cell Line Specificity : Compare activity in multiple lines (e.g., KB, L1210) using MTT assays. Note differences in membrane permeability or metabolic activation .
  • Metabolite Screening : Use LC-MS to identify hydrolyzed products (e.g., free phosphonic acid) that may contribute to toxicity .

Q. How does the 3,4-dichlorobenzyl group influence the compound’s reactivity in catalytic systems?

Methodological Answer :

  • Comparative Studies : Synthesize analogs with varying substituents (e.g., 2,6-dichloro or non-halogenated benzyl groups) and compare their performance in palladium-catalyzed cross-coupling reactions .
  • Mechanistic Probes : Use ³¹P NMR to track coordination behavior with Pd(II) complexes. The electron-withdrawing Cl groups enhance electrophilicity at the phosphorus center, facilitating ligand exchange .

Q. What methodologies assess environmental persistence or ecotoxicology in aquatic models?

Methodological Answer :

  • Hydrolysis Studies : Incubate in buffered solutions (pH 4–9) at 25°C and monitor degradation via LC-MS. The dibutyl ester hydrolyzes faster under alkaline conditions .
  • Ecotoxicology : Use OECD Test No. 203 for acute toxicity in zebrafish (Danio rerio). Calculate LC₅₀ values; compare with structurally related esters (e.g., dimethyl vs. dibutyl) to assess substituent effects .

Key Research Gaps and Contradictions

  • Biological Activity : reports cytostatic activity in Pd complexes, while suggests potential aquatic toxicity. Mechanistic studies are needed to clarify if the parent compound or metabolites drive these effects.
  • Synthetic Scalability : Alkylation yields vary widely (40–85%) depending on solvent/base combinations . Systematic optimization is required.

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